2-(2-Bromophenyl)-1-butyl-1h-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)-1-butyl-1h-benzimidazole is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of a bromine atom and a butyl group in the structure of this compound imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 2-(2-Bromophenyl)-1-butyl-1h-benzimidazole can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with 2-bromobenzaldehyde in the presence of an acid catalyst, followed by the alkylation of the resulting benzimidazole intermediate with butyl bromide. The reaction conditions typically involve heating the reaction mixture under reflux in a suitable solvent such as ethanol or acetic acid.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve high-quality product.
Chemical Reactions Analysis
2-(2-Bromophenyl)-1-butyl-1h-benzimidazole undergoes various types of chemical reactions, including:
-
Substitution Reactions: : The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride, potassium carbonate, and cesium carbonate.
-
Oxidation Reactions: : The benzimidazole ring can undergo oxidation reactions to form N-oxides or other oxidized derivatives. Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are commonly used for these reactions.
-
Reduction Reactions: : The compound can be reduced to form various reduced derivatives. Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
-
Cyclization Reactions: : The compound can undergo cyclization reactions to form fused ring systems. These reactions often involve the use of strong acids or bases as catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include substituted benzimidazoles, N-oxides, and reduced derivatives.
Scientific Research Applications
2-(2-Bromophenyl)-1-butyl-1h-benzimidazole has a wide range of scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex organic molecules
-
Biology: : The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
-
Medicine: : The compound is investigated for its potential use in the treatment of various diseases. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development.
-
Industry: : The compound is used in the development of new materials with specific properties, such as polymers, dyes, and coatings. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-1-butyl-1h-benzimidazole involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
2-(2-Bromophenyl)-1-butyl-1h-benzimidazole can be compared with other similar compounds, such as:
-
2-(2-Bromophenyl)-1-methyl-1h-benzimidazole: : This compound has a methyl group instead of a butyl group, leading to different chemical properties and biological activities.
-
2-(2-Chlorophenyl)-1-butyl-1h-benzimidazole: : This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and interactions with biological targets.
-
2-(2-Bromophenyl)-1-butyl-1h-imidazole: : This compound has an imidazole ring instead of a benzimidazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of a bromine atom and a butyl group, which imparts distinct chemical properties and biological activities compared to other similar compounds.
Properties
CAS No. |
815581-69-2 |
---|---|
Molecular Formula |
C17H17BrN2 |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
2-(2-bromophenyl)-1-butylbenzimidazole |
InChI |
InChI=1S/C17H17BrN2/c1-2-3-12-20-16-11-7-6-10-15(16)19-17(20)13-8-4-5-9-14(13)18/h4-11H,2-3,12H2,1H3 |
InChI Key |
BXFBEVGISBIMFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.